GlyT1 Inhibition Potency: Stereochemical Advantage of the Benzhydrylpiperazine Scaffold
The (R)-stereoisomer of a 2-methyl-substituted benzhydrylpiperazine acetic acid analog demonstrates exceptional potency as a GlyT1 inhibitor, achieving an IC50 of 1.51 nM in a cell-based assay measuring glycine uptake inhibition. This value significantly surpasses the potency of many alternative GlyT1 inhibitor scaffolds, establishing the benzhydrylpiperazine core as a highly effective pharmacophore for this target. While direct data for the unsubstituted (4-Benzhydryl-piperazin-1-yl)-acetic acid is not available, this data from a closely related analog provides strong class-level evidence for the scaffold's potential in GlyT1 research [1].
| Evidence Dimension | GlyT1 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.51 nM (for (R)-2-(4-benzhydryl-2-methylpiperazin-1-yl)acetic acid) |
| Comparator Or Baseline | Alternative GlyT1 inhibitors (e.g., SSR504734: IC50 ~15 nM) |
| Quantified Difference | ~10-fold more potent than the comparator |
| Conditions | Cell-based assay measuring glycine uptake inhibition (human GlyT1) |
Why This Matters
This level of potency makes the benzhydrylpiperazine scaffold a preferred starting point for developing novel treatments for cognitive disorders associated with schizophrenia.
- [1] BindingDB BDBM327827. (n.d.). (R)-2-(4-benzhydryl-2-methylpiperazin-1-yl)acetic acid::US9663476, Compound 18. BindingDB. View Source
